1-[2-methoxy-4-[(2-pyridin-4-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol
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Overview
Description
1-[2-methoxy-4-[(2-pyridin-4-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a pyridine ring, and a phenoxy group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-methoxy-4-[(2-pyridin-4-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the phenoxy intermediate: This step involves the reaction of 2-methoxy-4-hydroxybenzaldehyde with 2-pyridin-4-ylethylamine under basic conditions to form the phenoxy intermediate.
Alkylation: The phenoxy intermediate is then alkylated with 3-chloro-2-hydroxypropylamine in the presence of a base to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[2-methoxy-4-[(2-pyridin-4-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide, sodium methoxide, or thiols in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1-[2-methoxy-4-[(2-pyridin-4-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cardiovascular diseases.
Pharmacology: Research focuses on its interactions with specific receptors and enzymes, aiming to understand its pharmacokinetics and pharmacodynamics.
Biochemistry: The compound is used as a tool to study biochemical pathways and molecular mechanisms in cells.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[2-methoxy-4-[(2-pyridin-4-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-methoxy-4-[(2-pyridin-4-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol
- 1-[2-methoxy-4-[(2-pyridin-4-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-1-ol
- 1-[2-methoxy-4-[(2-pyridin-4-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]butan-2-ol
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the methoxy group, pyridine ring, and phenoxy group. These structural elements contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-methoxy-4-[(2-pyridin-4-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-17(2)25(3)15-20(26)16-28-21-6-5-19(13-22(21)27-4)14-24-12-9-18-7-10-23-11-8-18/h5-8,10-11,13,17,20,24,26H,9,12,14-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCVLEYMNJBZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(COC1=C(C=C(C=C1)CNCCC2=CC=NC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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